Octahydrofuro[3,2-c]pyridin-4-one
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Overview
Description
Octahydrofuro[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C₇H₁₁NO₂. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrofuro[3,2-c]pyridin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of spiro cyclopropane isoxazolidines, followed by selective transformation, can yield this compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Octahydrofuro[3,2-c]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound .
Scientific Research Applications
Octahydrofuro[3,2-c]pyridin-4-one has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of Octahydrofuro[3,2-c]pyridin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octahydrofuro[3,2-c]pyridin-4-one include other heterocyclic compounds with fused ring systems, such as pyridin-4-one derivatives and 3-hydroxypyridin-4-ones .
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity or stability profiles .
Biological Activity
Octahydrofuro[3,2-c]pyridin-4-one is a bicyclic compound that belongs to the class of pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound features a fused pyridine ring and a furan moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its therapeutic effects. For instance, it may affect glycosidases and other metabolic enzymes.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Antiviral Activity
The compound also displays antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve the disruption of viral entry or replication processes. For example, it has been tested against influenza viruses with promising results .
Enzyme Inhibition
A significant area of research focuses on the inhibition of glycosidases by this compound. A study demonstrated that derivatives based on this compound exhibited strong inhibition against specific glycosidases, which play crucial roles in carbohydrate metabolism . The structure-activity relationship (SAR) analysis revealed that modifications to the core structure could enhance inhibitory potency.
Case Studies
Comparative Analysis
When compared to other similar compounds such as pyrazolo[3,4-b]pyridines and other pyridine derivatives, this compound exhibits distinct biological properties due to its unique ring fusion and functional groups. This structural uniqueness allows for a broader spectrum of biological activities.
Properties
IUPAC Name |
3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXONHAIDJVGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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